![molecular formula C32H31BO2 B12830828 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a triphenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boron trihalides (e.g., boron trifluoride) under anhydrous conditions.
Introduction of the Triphenylethenyl Group: The triphenylethenyl group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated triphenylethylene derivative with the dioxaborolane compound in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pinacol and halogenated triphenylethylene derivatives.
Catalytic Coupling: Use of industrial reactors for the Suzuki-Miyaura coupling reaction, ensuring efficient mixing and temperature control to maximize yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron center. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the triphenylethenyl group, often using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly nucleophilic substitutions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a base and are conducted under mild conditions.
Major Products
Oxidation: Formation of boronic acids or borate esters.
Reduction: Reduced triphenylethenyl derivatives.
Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Employed in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules, aiding in the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry
Materials Science: Applied in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
作用机制
The compound exerts its effects primarily through interactions involving the boron atom. The boron center can form reversible covalent bonds with various nucleophiles, facilitating its role in catalysis and bioconjugation. In biological systems, the compound can interact with biomolecules, potentially altering their function or facilitating their delivery to specific targets.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative, commonly used in organic synthesis and bioconjugation.
Pinacolborane: Another boron-containing compound, often used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane is unique due to its combination of a dioxaborolane ring and a triphenylethenyl group. This structure imparts distinct reactivity and stability, making it particularly useful in applications requiring robust and versatile boron-containing compounds.
属性
分子式 |
C32H31BO2 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H31BO2/c1-31(2)32(3,4)35-33(34-31)28-22-14-21-27(23-28)30(26-19-12-7-13-20-26)29(24-15-8-5-9-16-24)25-17-10-6-11-18-25/h5-23H,1-4H3 |
InChI 键 |
UQASAWGOWBHFFO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


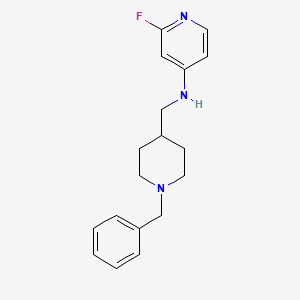
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
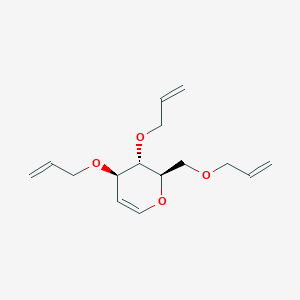
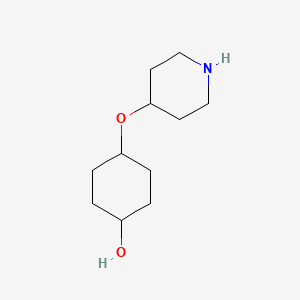
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
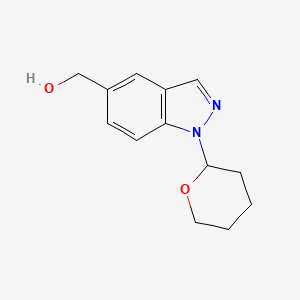

![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
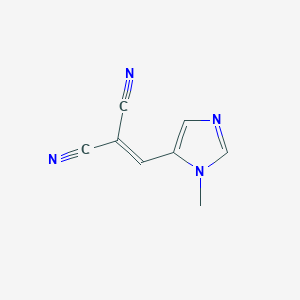

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)
